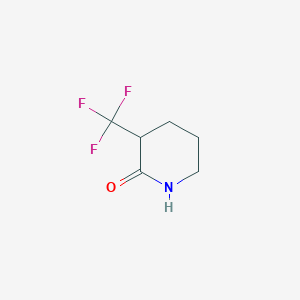

3-(Trifluoromethyl)piperidin-2-one

Übersicht

Beschreibung

3-(Trifluoromethyl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a trifluoromethyl group at the third position and a ketone functional group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)piperidin-2-one typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone oxides, while reduction can produce piperidinol derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of 3-(trifluoromethyl)piperidin-2-one can be achieved through various methods, including:

- From Enamines : The compound can be synthesized via the treatment of δ-lactams with trichloroborane and trifluoromethyl bromide, leading to the formation of enamine intermediates. This method has shown promising yields and can be optimized for better efficiency .

- Nucleophilic Attack : Another approach involves the nucleophilic attack on iminium ions formed by the condensation of aldehydes, which subsequently cyclize to produce piperidinic derivatives. This method allows for high diastereo- and enantioselectivity, making it a valuable strategy in synthetic organic chemistry .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial activity. For instance, compounds derived from this scaffold have been evaluated for their efficacy against various bacterial strains and have shown promising results .

- Anti-tuberculosis Activity : A notable case study involved the synthesis of piperidinol derivatives that exhibited good anti-tuberculosis activity. These compounds were optimized through parallel synthesis, leading to several candidates with minimal side effects and potent activity against Mycobacterium tuberculosis .

- Antiviral Activity : Recent research has indicated that novel compounds based on this compound are being tested for antiviral activities against influenza virus (H1N1) and herpes simplex virus (HSV-1). The results from these studies are anticipated to provide insights into their potential as antiviral agents .

Pharmacological Insights

The pharmacokinetic properties of this compound are crucial for its application in drug development:

- Blood-Brain Barrier Permeability : The compound is noted to be a blood-brain barrier permeant, which is advantageous for central nervous system-targeting drugs. This characteristic enhances its potential use in treating neurological disorders .

- Safety Profile : Toxicological assessments indicate that while the compound may cause skin irritation, it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Trifluoromethyl)piperidine: Similar structure but with the trifluoromethyl group at the second position.

3-(Trifluoromethyl)pyridine: Contains a pyridine ring instead of a piperidine ring.

Trifluoromethylphenylpiperidine: Features a phenyl group in addition to the trifluoromethyl and piperidine moieties.

Uniqueness

3-(Trifluoromethyl)piperidin-2-one is unique due to the presence of both the trifluoromethyl group and the ketone functional group within the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

3-(Trifluoromethyl)piperidin-2-one is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a piperidinone structure, which significantly influences its biological activity. The molecular formula of this compound is with a molecular weight of approximately 155.13 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antiviral and antimicrobial domains. The following sections detail these activities:

Antiviral Activity

- Mechanism of Action : Similar compounds have shown the ability to inhibit viral replication by interacting with viral proteins or cellular proteins involved in the replication process. It is hypothesized that this compound may exert similar effects, potentially leading to decreased viral loads in infected cells.

- Biochemical Pathways : The compound may influence pathways related to viral replication, although specific pathways remain to be fully elucidated. Its interaction with key signaling proteins could modulate cellular responses to viral infections.

Antimicrobial Activity

This compound derivatives have been evaluated for their antimicrobial properties. Preliminary studies suggest that modifications to the piperidine structure can enhance activity against various microbial strains.

Synthesis and Evaluation of Derivatives

A series of derivatives have been synthesized from this compound, with varying degrees of biological activity:

| Compound | Activity (EC50 in μM) | Notes |

|---|---|---|

| Derivative A | 0.010 | High potency against target pathogens |

| Derivative B | 0.177 | Moderate activity; structural modification led to decreased potency |

| Derivative C | 31 | Improved solubility but lower activity compared to benchmarks |

These findings indicate that structural modifications can significantly impact both potency and solubility, which are critical factors in drug development .

Pharmacological Applications

The compound is being investigated for its role in the design of novel antiviral agents. Research has demonstrated that derivatives of this compound can act as effective scaffolds for developing new drugs targeting various diseases, including viral infections .

Cellular Effects

The compound influences cellular processes such as gene expression and metabolism. It has been shown to modulate key signaling pathways, potentially leading to altered cellular responses during viral infections.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEBTTOBFKEZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.